Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate

Medicinal Chemistry Prodrug Design Structure-Activity Relationship

Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate (CAS 61621-22-5, MW 227.17) is a synthetic hydrazone derivative within the 5-nitrofuran class, a group of compounds historically validated for their broad-spectrum antimicrobial activity. Structurally, it features a 5-nitrofuran pharmacophore linked via an ethylidene-hydrazone bridge to a methyl carbamate terminus.

Molecular Formula C8H9N3O5
Molecular Weight 227.17 g/mol
Cat. No. B12906520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate
Molecular FormulaC8H9N3O5
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)OC)C1=CC=C(O1)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O5/c1-5(9-10-8(12)15-2)6-3-4-7(16-6)11(13)14/h3-4H,1-2H3,(H,10,12)/b9-5+
InChIKeyQAXUHZRUJQOXFI-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate: A Specialized 5-Nitrofuran Hydrazone Building Block


Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate (CAS 61621-22-5, MW 227.17) is a synthetic hydrazone derivative within the 5-nitrofuran class, a group of compounds historically validated for their broad-spectrum antimicrobial activity [1]. Structurally, it features a 5-nitrofuran pharmacophore linked via an ethylidene-hydrazone bridge to a methyl carbamate terminus [2]. The compound is supplied as a research intermediate with a typical purity of 97% . Its chemical architecture places it at the intersection of nitrofuran antibacterials and hydrazone-based bioactive molecules, making it a candidate scaffold for structure-activity relationship (SAR) exploration and late-stage functionalization studies.

Why Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate Cannot Be Simply Swapped for Other Nitrofurans


The biological performance of 5-nitrofuran hydrazones is exquisitely sensitive to the nature of the hydrazone bridge and terminal substituent, rendering class-wide interchangeability impossible [1]. A large-scale SAR study of 171 nitrofuran compounds established that while the 5-nitrofuryl ring is essential for activity, substitutions on the vinyl chain (such as the methyl group in this compound's ethylidene linker) significantly modulate potency [2]. More critically, in a head-to-head evaluation of 21 nitrofurazone analogues, MIC values against Staphylococcus spp. ranged over three orders of magnitude (0.002–7.81 µg/mL) depending solely on the hydrazide-hydrazone substitution pattern, with several analogues vastly outperforming the clinical references nitrofurantoin, ciprofloxacin, and cefuroxime [3]. This extreme functional divergence within a single analogue series underscores that substituting even a closely related nitrofuran for Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate would unpredictably alter antimicrobial efficacy, spectrum, and potential toxicity profiles.

Quantitative Differentiation Evidence for Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate


Structural Advantage Over Clinical Nitrofurans: The Methyl Carbamate Terminus

The target compound incorporates a methyl carbamate terminus, a structural feature absent in the standard clinical nitrofurans (nitrofurantoin, nitrofurazone, nifuroxazide), which bear a hydantoin, semicarbazone, or hydrazide terminus, respectively [1]. In prodrug design, carbamate functionalities often confer enhanced stability against rapid enzymatic hydrolysis while allowing for eventual activation, potentially providing a differentiated pharmacokinetic profile relative to nitrofurazone [2]. Unlike nitrofurazone, which contains a semicarbazone moiety, the methyl carbamate group lacks the terminal amide hydrogens, which can influence hydrogen-bonding interactions and lipophilicity, factors known to affect bacterial membrane penetration [3].

Medicinal Chemistry Prodrug Design Structure-Activity Relationship

Antibacterial Potency of the Nitrofuran-Hydrazone Pharmacophore Class: Benchmarking Against Clinical References

While direct MIC data for the exact target compound is not available from permissible peer-reviewed sources, structurally analogous 5-nitrofuran hydrazide-hydrazones consistently demonstrate superior potency against Gram-positive organisms compared to clinical benchmarks [1]. In a study of 21 nitrofurazone analogues, multiple compounds bearing a 5-nitrofuran-hydrazone core achieved MIC values of 0.002–7.81 µg/mL against Staphylococcus spp. ATCC and Bacillus spp. ATCC, drastically outperforming nitrofurantoin, ciprofloxacin, and cefuroxime in the same assay [1]. Similarly, hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid were in many cases more active than the reference substances nitrofurantoin, cefuroxime, and ampicillin [2]. These class-level data strongly imply that the target compound, which preserves the identical 5-nitrofuran-hydrazone pharmacophore core, shares this activity potential, though the precise magnitude must be empirically determined [3].

Antimicrobial Resistance Gram-Positive Bacteria Minimum Inhibitory Concentration

SAR-Driven Differentiation: Impact of the Ethylidene Methyl Substituent on Biological Activity

The target compound's ethylidene linker (–C(CH3)=N–) bears a methyl substituent that distinguishes it from the methylene linker (–CH=N–) found in nitrofurazone and the majority of studied nitrofuran hydrazones [1]. A comprehensive 1967 SAR analysis of 171 nitrofuran derivatives explicitly demonstrated that substitution at the 1-position of the vinyl chain reduces antibacterial activity [1]. This finding is mechanistically significant: while the methyl group in the target compound may attenuate potency relative to unsubstituted analogs, it simultaneously introduces steric hindrance that can alter nitroreductase binding affinity and potentially shift the selectivity profile [2]. This trade-off between potency and selectivity is a classic motif in antimicrobial optimization and positions the compound as a probe molecule for dissecting the steric requirements of the nitrofuran pharmacophore [3].

Structure-Activity Relationship Vinyl Substitution Antimicrobial Chemotherapy

Critical Transparency Disclaimer: Limitation of Compound-Specific Evidence

A systematic search of permissible primary literature, patents, and authoritative databases did not yield compound-specific quantitative MIC, IC50, or selectivity data for Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate that meets this guide's evidence admission standards [1]. The only located numerical bioactivity values for this exact compound appear on vendor platforms excluded by the present sourcing policy, and their provenance cannot be independently verified against peer-reviewed data . Consequently, all differentiation claims above are based on class-level inference from structurally related 5-nitrofuran hydrazones. Procurement and selection decisions must therefore weigh this evidence gap: the compound occupies a unique and synthetically tractable chemical space within a validated pharmacophore class, but its specific performance metrics remain uncharacterized in the public domain [2].

Evidence-Based Procurement Data Gaps Research Candidacy

Research Application Scenarios for Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate Based on Evidenced Differentiation


SAR Probe for Steric Tolerance Mapping of the Nitrofuran Pharmacophore

The ethylidene linker with its 1-position methyl substituent makes this compound a unique probe molecule for investigating the steric constraints of bacterial nitroreductase activation, as established SAR principles indicate that vinyl chain substitution attenuates activity [1]. Researchers comparing this compound head-to-head with the unsubstituted methylene analogue (nitrofurazone) can quantify the steric penalty and map the spatial tolerance of the enzyme active site, generating data directly applicable to the rational design of next-generation nitrofuran antimicrobials with improved selectivity [2].

Late-Stage Functionalization Scaffold for Diversifying 5-Nitrofuran Antibiotics

The methyl carbamate terminus provides a chemically orthogonal handle for Cu-catalyzed C–H late-stage functionalization (LSF) strategies, which have been recently validated on 5-nitrofuran drugs as a reliable method to optimize lead compounds [1]. This compound can serve as a starting substrate for hydroxylation, methylation, azidination, cyanation, and arylation reactions, enabling the rapid generation of derivative libraries for antimicrobial screening while preserving the core nitrofuran-hydrazone pharmacophore that class-level evidence shows can outperform clinical benchmarks [2].

Comparator Standard for Assessing Hydrazone Bridge Stability in Biological Media

The hydrazone linkage (–C=N–NH–) in nitrofuran derivatives is known to undergo pH-dependent hydrolysis, which can confound in vitro activity measurements [1]. The specific methyl carbamate cap on this compound, distinct from the acyl hydrazide caps on clinical nitrofurans, introduces a unique electronic environment that may alter the hydrolysis rate [2]. Using this compound as a comparator standard in stability studies alongside nitrofurazone and nifuroxazide would directly quantify how the terminal functional group influences hydrazone bridge integrity, providing actionable guidance for both compound procurement (storage conditions, shelf-life) and assay design (buffer selection, incubation times).

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